REACTION_CXSMILES
|
O[C:2]1[C:7]([I:8])=[C:6]([CH2:9][CH3:10])[N:5]=[CH:4][N:3]=1.O=P(Cl)(Cl)[Cl:13]>>[Cl:13][C:2]1[C:7]([I:8])=[C:6]([CH2:9][CH3:10])[N:5]=[CH:4][N:3]=1
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Name
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|
Quantity
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90 g
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Type
|
reactant
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Smiles
|
OC1=NC=NC(=C1I)CC
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Name
|
|
Quantity
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600 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture is concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue is poured
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Type
|
CUSTOM
|
Details
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into crushed ice
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Type
|
FILTRATION
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Details
|
The precipitated solid is collected by filtration
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Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
After drying
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Name
|
|
Type
|
product
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Smiles
|
ClC1=NC=NC(=C1I)CC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |